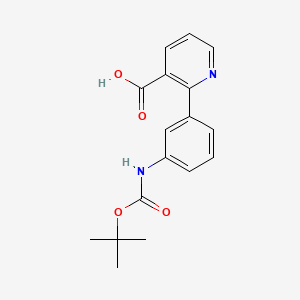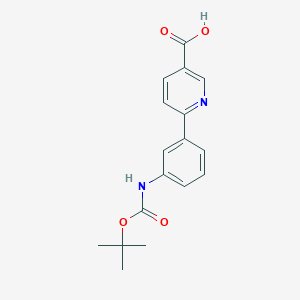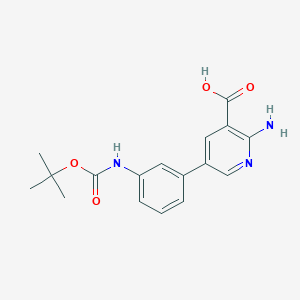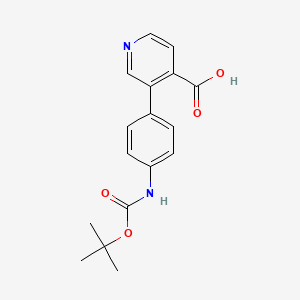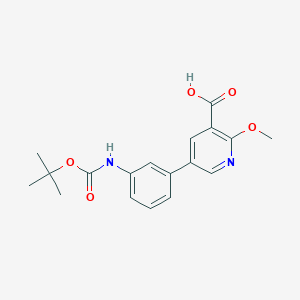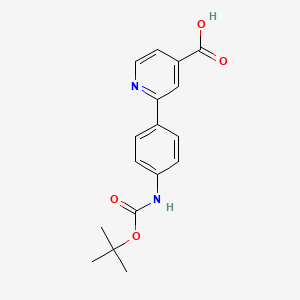
2-(4-BOC-Aminophenyl)isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BOC-Aminophenyl)isonicotinic acid (2-(4-BOC-APIN) is a versatile compound used in a variety of scientific research applications. It is a derivative of isonicotinic acid, a carboxylic acid, and is commonly used in organic synthesis. 2-(4-BOC-APIN) is an important building block for organic synthesis and can be used to create a wide range of compounds with different biological activities.
Scientific Research Applications
2-(4-BOC-APIN) has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and heterocyclic compounds. It is also used in the synthesis of biologically active compounds, such as antibiotics, anti-tumor agents, and anti-inflammatory agents. 2-(4-BOC-APIN) has also been used in the synthesis of polymers, polysaccharides, and other materials.
Mechanism of Action
2-(4-BOC-APIN) is a versatile compound that has a wide range of biological activities. The exact mechanism of action of 2-(4-BOC-APIN) is not yet fully understood, but it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other macromolecules. It is also believed to act as an agonist of certain receptors, which can lead to the activation of a variety of biological pathways.
Biochemical and Physiological Effects
2-(4-BOC-APIN) has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other macromolecules. It has also been shown to activate certain receptors, which can lead to the activation of a variety of biological pathways. In addition, 2-(4-BOC-APIN) has been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
2-(4-BOC-APIN) has several advantages and limitations for lab experiments. One of the main advantages is that it is a relatively inexpensive compound, which makes it ideal for use in research laboratories. Additionally, it is a relatively stable compound, which makes it suitable for use in a wide range of experiments. However, 2-(4-BOC-APIN) is not soluble in water, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research involving 2-(4-BOC-APIN). One potential direction is to further explore its mechanism of action and its potential applications in drug design and development. Additionally, further research into its biochemical and physiological effects could lead to the development of more effective treatments for a variety of diseases and disorders. Finally, further research into its advantages and limitations for lab experiments could lead to the development of more efficient and cost-effective research protocols.
Synthesis Methods
2-(4-BOC-APIN) is synthesized through a two-step reaction. The first step involves the reaction of 4-bromoacetophenone with isonicotinic acid in the presence of a base such as sodium hydroxide. This reaction produces a product with a carboxylic acid group and an aminophenyl group. The second step involves the reaction of this product with a protecting group such as BOC-Cl, which produces 2-(4-BOC-APIN).
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-11(5-7-13)14-10-12(15(20)21)8-9-18-14/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQJCVHRFOVFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)
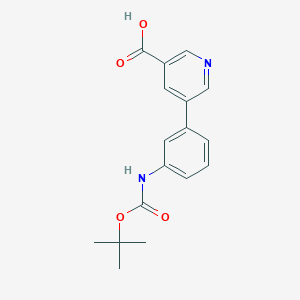
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)
